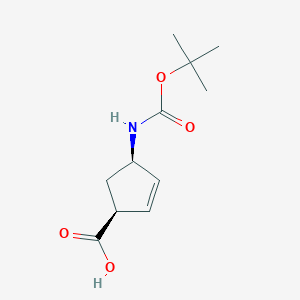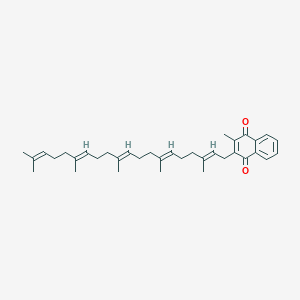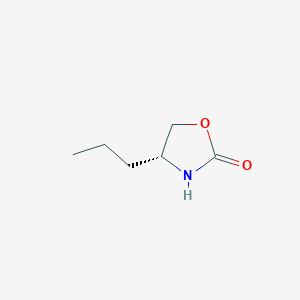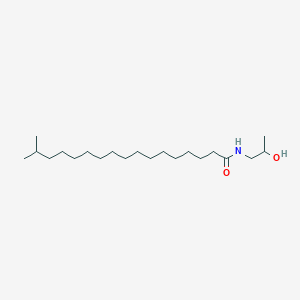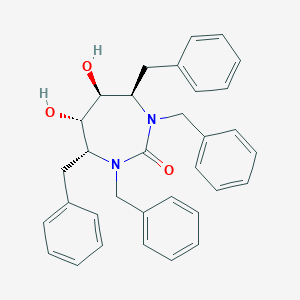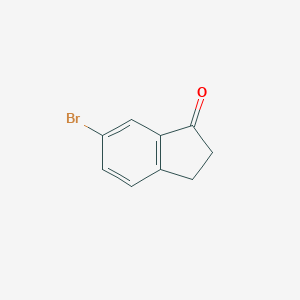
6-溴-1-茚酮
概述
描述
6-Bromo-1-indanone, also known as 6-bromoindan-1-one, is an organic compound with the molecular formula C9H7BrO. It is a colorless solid that is soluble in organic solvents. 6-Bromo-1-indanone is a versatile synthetic intermediate that is used in the production of a variety of pharmaceuticals, agrochemicals, and other organic compounds. Its unique reactivity and versatility make it a valuable reagent for a variety of organic synthesis applications.
科学研究应用
活性和结构研究
6-溴-1-茚酮及其衍生物,如6-和7-羟基-1-茚酮,已通过实验技术和计算计算研究其活性特性。这些研究涉及确定燃烧和升华焓,这对于理解它们的热力学稳定性和在材料科学和化学工程等领域的潜在应用至关重要(Silva & Silva, 2020)。
合成和反应性
关于各种1-茚酮衍生物的合成研究,包括涉及6-溴-1-茚酮的研究,突显了它在有机合成中的重要性。这包括对次级胺与溴-茚酮的反应以及合成类似篮状烃的化合物的研究,这些化合物是碳纳米管端部模板的前体(Allisson, Büchi, & Michaelis, 1966); (Cui, Akhmedov, Petersen, & Wang, 2010)。
化学分析和分子结构
与6-溴-1-茚酮密切相关的茚酮衍生物的研究包括对其分子结构和活性特性的研究。这对于在材料科学等领域的应用至关重要,其中理解分子结构及其活性特性至关重要(Silva, Lima, & da Silva, 2018)。
光敏保护基
已经探索了6-溴-1-茚酮衍生物作为醛和酮的光敏保护基。这在合成化学中具有重要意义,其中控制功能基的释放至关重要(Lu, Fedoryak, Moister, & Dore, 2003)。
电化学应用
已经研究了1-茚酮衍生物的电化学性质,包括与6-溴-1-茚酮相关的性质。这包括对电催化环化-卤磺酰化的研究,这对于绿色化学和开发环保合成方法至关重要(Zhang, Hao, Wang, Wang, Tu, & Jiang, 2020)。
晶体学和光谱分析
通过研究1-茚酮及其衍生物的晶体结构和光谱特性,有助于理解它们的化学行为和在各种科学领域的潜在应用。这包括研究氢键和其他分子间相互作用(Ruiz, Fernández-Gómez, González, Kozioł, & Roldan, 2004)。
催化和有机合成
在催化中使用6-溴-1-茚酮衍生物,特别是在钯催化的不对称烯丙胺化中,展示了它在先进有机合成中的相关性。这对于开发新的合成方法和潜在的药物应用至关重要(Gao, Qiu, Sun, Nanxing, Cao, & Teng, 2018)。
安全和危害
作用机制
Target of Action
6-Bromo-1-indanone and its derivatives are potential inhibitors of two separate isoforms of monoamine oxidases: MAO-A and MAO-B . These enzymes play a crucial role in the metabolism of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin .
Mode of Action
The compound interacts with its targets, the MAO-A and MAO-B enzymes, by binding to their active sites . This inhibits the enzymes’ ability to metabolize monoamine neurotransmitters, leading to an increase in the levels of these neurotransmitters .
Biochemical Pathways
The inhibition of MAO-A and MAO-B enzymes affects the monoamine oxidase pathway. This pathway is responsible for the breakdown of monoamine neurotransmitters. When inhibited, the levels of these neurotransmitters increase, potentially affecting mood and behavior .
Result of Action
The primary result of 6-Bromo-1-indanone’s action is the increased levels of monoamine neurotransmitters due to the inhibition of MAO-A and MAO-B enzymes . This can lead to changes in mood and behavior.
Action Environment
The action, efficacy, and stability of 6-Bromo-1-indanone can be influenced by various environmental factors. For instance, the compound should be stored in a dry, cool, and well-ventilated place to maintain its stability . Additionally, the compound’s action can be affected by the individual’s physiological state, including their metabolic rate and the presence of other substances in the body.
生化分析
Biochemical Properties
6-Bromo-1-indanone interacts with various biomolecules, including enzymes and proteins. For instance, it has been shown to inhibit survivin, an enzyme that regulates cell death . This inhibition may be due to its ability to form intramolecular hydrogen bonds .
Cellular Effects
6-Bromo-1-indanone has significant effects on various types of cells and cellular processes. It has been shown to inhibit cancer cells by binding to their a2a adenosine receptors and disrupting their function . This disruption can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, 6-Bromo-1-indanone exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it inhibits survivin, an enzyme that regulates cell death, possibly through its ability to form intramolecular hydrogen bonds .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Bromo-1-indanone can change over time. It is stable under recommended storage conditions
属性
IUPAC Name |
6-bromo-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO/c10-7-3-1-6-2-4-9(11)8(6)5-7/h1,3,5H,2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEQHEDQNODAFIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50163053 | |
| Record name | 1-Indanone, 6-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50163053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14548-39-1 | |
| Record name | 1-Indanone, 6-bromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014548391 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Indanone, 6-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50163053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Bromo-1-indanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 6-Bromo-1-indanone in the synthesis of 5-Methanesulfonamido-6-(2,4-Difluorophenylthio)-1-Indanone?
A1: 6-Bromo-1-indanone serves as a crucial starting material in the multi-step synthesis of 5-Methanesulfonamido-6-(2,4-Difluorophenylthio)-1-Indanone. The provided research article describes the preparation of the ethylene ketal of 5-nitro-6-bromo-1-indanone (compound 6) starting from N-(6-Bromo-5-indanyl)-acetamide (compound 1). [] This intermediate (compound 6) is then further modified to introduce the 6-thiosubstituted-5-amino indanone derivative (compound 10), showcasing the importance of 6-Bromo-1-indanone in building the core structure of the target molecule. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

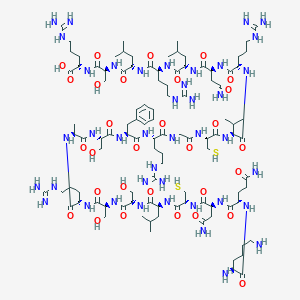
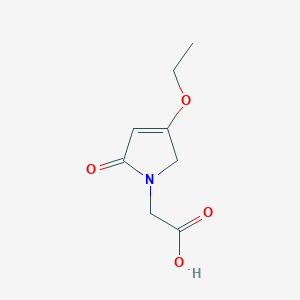

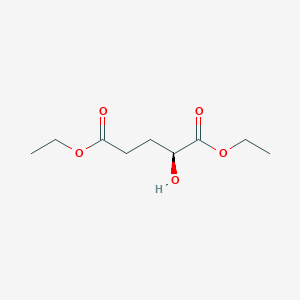


![N-[4-(4H-1,2,4-triazol-4-yl)phenyl]acetamide](/img/structure/B132965.png)
